1-(Benzyloxy)-4-butoxybenzene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
90784-32-0 |
|---|---|
Molecular Formula |
C17H20O2 |
Molecular Weight |
256.34 g/mol |
IUPAC Name |
1-butoxy-4-phenylmethoxybenzene |
InChI |
InChI=1S/C17H20O2/c1-2-3-13-18-16-9-11-17(12-10-16)19-14-15-7-5-4-6-8-15/h4-12H,2-3,13-14H2,1H3 |
InChI Key |
QBONJDIOOLWEMM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies and Route Optimization for 1 Benzyloxy 4 Butoxybenzene
Conventional Synthetic Pathways
Conventional methods for synthesizing 1-(benzyloxy)-4-butoxybenzene primarily rely on well-established etherification reactions. These pathways, while effective, often involve harsh reaction conditions.
Williamson Ether Synthesis Variants
The Williamson ether synthesis is a cornerstone in the formation of ethers and represents a direct and widely used method for preparing this compound. wikipedia.orgmasterorganicchemistry.com This SN2 reaction typically involves the reaction of an alkoxide with a suitable organohalide. wikipedia.org In the context of synthesizing the target molecule, two main variations are possible.
The first variant involves the reaction of 4-butoxyphenoxide with benzyl (B1604629) halide. This is achieved by first deprotonating 4-butoxyphenol (B117773) with a strong base, such as sodium hydride or potassium hydroxide, to form the corresponding phenoxide. libretexts.orgresearchgate.net This nucleophilic phenoxide then displaces the halide from benzyl chloride or benzyl bromide to form the desired ether.
Alternatively, the synthesis can proceed via the reaction of 4-(benzyloxy)phenoxide with a butyl halide. This involves the initial preparation of 4-(benzyloxy)phenol, which is then deprotonated to form the phenoxide ion. Subsequent reaction with a butyl halide, such as 1-bromobutane (B133212), yields this compound. The choice between these two variants may depend on the availability and reactivity of the starting materials.
A related approach utilizes phase-transfer catalysis to facilitate the reaction between the phenoxide and the alkyl halide. This technique can improve reaction rates and yields by transporting the water-soluble phenoxide into the organic phase where the alkyl halide is dissolved. researchgate.net
Table 1: Williamson Ether Synthesis Parameters
| Starting Materials | Base | Solvent | Typical Conditions |
| 4-Butoxyphenol, Benzyl Halide | KOH, NaOH, NaH | Acetone, Ethanol | Reflux |
| 4-(Benzyloxy)phenol, Butyl Halide | KOH, NaOH, NaH | DMF, DMSO | Room Temp to Reflux |
Coupling Reactions for Aryl Ether Formation
Palladium- and copper-catalyzed coupling reactions have emerged as powerful alternatives to the classical Williamson ether synthesis for forming aryl-oxygen bonds. lookchem.comorganic-chemistry.org These methods can often proceed under milder conditions and with a broader substrate scope.
The Buchwald-Hartwig amination protocol can be adapted for ether synthesis. This involves the palladium-catalyzed coupling of an aryl halide or triflate with an alcohol. For the synthesis of this compound, this could involve the coupling of 4-butoxyphenylboronic acid with benzyl alcohol or the coupling of 4-(benzyloxy)phenylboronic acid with butanol in the presence of a palladium catalyst and a suitable ligand.
The Ullmann condensation is a copper-catalyzed reaction that can be used to form diaryl ethers and, by extension, alkyl aryl ethers. organic-chemistry.org This reaction typically requires high temperatures and the use of a copper catalyst, often in the form of copper powder or a copper(I) salt. The synthesis of this compound via an Ullmann-type reaction would involve the coupling of an aryl halide (e.g., 1-bromo-4-butoxybenzene) with benzyl alcohol in the presence of a copper catalyst and a base. The use of ligands such as phenanthroline derivatives can improve the efficiency of these reactions. organic-chemistry.org
Table 2: Coupling Reaction Parameters
| Reaction Type | Catalyst | Ligand | Base | Solvent |
| Buchwald-Hartwig | Pd(OAc)₂, Pd₂(dba)₃ | Phosphine-based | NaOtBu, K₃PO₄ | Toluene (B28343), Dioxane |
| Ullmann Condensation | CuI, Cu₂O | Phenanthroline, N,N-Dimethylglycine | K₂CO₃, Cs₂CO₃ | Toluene, Xylenes |
Catalytic Approaches in Etherification
Catalytic methods beyond the use of transition metals can also be employed for the synthesis of this compound. Acid catalysis, for instance, can promote the etherification between 4-butoxyphenol and benzyl alcohol, though this is generally less common for this specific transformation due to the potential for side reactions.
More recently, the development of novel catalytic systems aims to improve the efficiency and selectivity of etherification reactions. These can include the use of solid-supported catalysts for easier separation and recycling, as well as organocatalysts that avoid the use of metals altogether.
Advanced Synthetic Strategies and Innovations
In recent years, there has been a significant push towards developing more sustainable and efficient synthetic methods. These advanced strategies are increasingly being applied to the synthesis of fine chemicals like this compound.
Green Chemistry Principles in Synthesis
The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. wjpmr.com In the context of synthesizing this compound, this can involve several approaches. The use of non-toxic and renewable starting materials is a key aspect. For instance, exploring biocatalytic routes for the synthesis of the precursor phenols could be a greener alternative.
Solvent selection is another critical factor. Traditional syntheses often employ volatile organic compounds (VOCs). Green chemistry encourages the use of safer solvents like water, ethanol, or even solvent-free conditions. wjpmr.com The development of catalytic systems that are effective in these greener solvents is an active area of research. Furthermore, minimizing energy consumption by employing more efficient heating methods or catalysts that operate at lower temperatures aligns with green chemistry principles. wjpmr.com
Microwave-Assisted Synthesis Techniques
Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. rsc.orgarkat-usa.org The use of microwave irradiation can significantly reduce reaction times, often from hours to minutes, and can also lead to higher yields and purer products. wikipedia.orgarkat-usa.org
In the synthesis of this compound, microwave heating can be applied to both the Williamson ether synthesis and metal-catalyzed coupling reactions. The rapid and uniform heating provided by microwaves can enhance the rate of these reactions, often allowing for the use of less harsh conditions or lower catalyst loadings. nih.gov This technique is particularly advantageous for high-throughput synthesis and process optimization. arkat-usa.org
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Parameter | Conventional Heating | Microwave-Assisted |
| Reaction Time | Hours | Minutes wikipedia.org |
| Energy Consumption | High | Low nih.gov |
| Yield | Variable | Often Improved wikipedia.orgarkat-usa.org |
| Side Reactions | More prevalent | Often Reduced |
Flow Chemistry Applications for Continuous Production
The adaptation of synthetic methodologies to continuous flow processes represents a significant advancement in chemical manufacturing, offering enhanced safety, efficiency, and scalability. While specific, dedicated studies on the flow chemistry production of this compound are not widely documented, the principles of applying Williamson ether synthesis to flow reactors are well-established.
Flow chemistry can mitigate many of the challenges associated with batch processing. The high surface-area-to-volume ratio in microreactors allows for superior temperature control, which is critical for minimizing side reactions. Furthermore, the precise control over residence time and stoichiometry can lead to higher yields and purity. The use of packed-bed reactors, where a solid-supported base or a phase-transfer catalyst is employed, can streamline the process by simplifying purification and enabling catalyst recycling. For a compound like this compound, a hypothetical flow setup would involve continuously pumping solutions of a phenoxide precursor and an alkylating agent through a heated reactor, potentially leading to a more efficient and sustainable production method compared to traditional batch synthesis.
Challenges and Considerations in Synthesis
The synthesis of this compound via the Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide, is not without its challenges. wikipedia.org The reaction's success hinges on careful control of various factors to ensure high yield and purity.
A primary challenge in the synthesis of ethers from phenoxides is controlling regioselectivity. The phenoxide ion is an ambident nucleophile, meaning it can be alkylated at either the oxygen atom (O-alkylation) to form the desired ether or at a carbon atom on the aromatic ring (C-alkylation), leading to undesired byproducts. byjus.com The choice of solvent plays a crucial role in directing the reaction pathway. rsc.org
For instance, a study on the Williamson ether synthesis of a different phenolic compound found that the ratio of O-alkylated to C-alkylated product was 97:3 in acetonitrile (B52724), a polar aprotic solvent. rsc.org In contrast, using methanol, a protic solvent, shifted the ratio to 72:28, highlighting the significant impact of the reaction medium on selectivity. rsc.org Polar aprotic solvents like N,N-dimethylformamide (DMF) and acetonitrile are generally preferred as they solvate the cation more effectively, leaving a more "naked" and highly reactive alkoxide ion that favors O-alkylation. wikipedia.orgbyjus.com
Another potential side reaction is elimination, particularly when using secondary or tertiary alkyl halides. byjus.comyoutube.com In the synthesis of this compound, the two primary routes involve either 4-butoxyphenoxide with benzyl chloride or 4-benzyloxyphenoxide with a butyl halide. Since both benzyl chloride and primary butyl halides are primary halides, the risk of elimination is minimized, as the SN2 reaction pathway is strongly favored. wikipedia.orgquora.com
Achieving high purity and yield requires meticulous optimization of several reaction parameters. numberanalytics.com The choice of base, solvent, temperature, and reaction time are all interconnected and must be carefully balanced. numberanalytics.com
Key Optimization Parameters for Williamson Ether Synthesis:
| Parameter | Considerations | Typical Conditions |
| Base | Strong bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) are used to deprotonate the phenol (B47542). The choice can affect reactivity and solubility. | NaH, K₂CO₃, NaOH |
| Solvent | Polar aprotic solvents are preferred to enhance the nucleophilicity of the alkoxide. wikipedia.org | Acetonitrile, DMF, DMSO numberanalytics.comwikipedia.org |
| Temperature | Higher temperatures increase the reaction rate but can also promote side reactions. numberanalytics.com A typical range is 50-100 °C. wikipedia.orgbyjus.com | 50-100 °C |
| Reaction Time | Sufficient time is needed for the reaction to go to completion, often monitored by techniques like TLC or GC. | 1–8 hours wikipedia.orgbyjus.com |
| Purification | Involves aqueous workup to remove salts and base, followed by extraction and often column chromatography or recrystallization. | Extraction, Chromatography, Recrystallization |
Microwave-assisted synthesis has emerged as a technique to dramatically reduce reaction times and, in some cases, improve yields. sacredheart.edu For example, a study on the synthesis of 1-ethoxydodecane (B3193551) showed a reduction in reaction time from over an hour to just three minutes with an improved yield. sacredheart.edu This technology could potentially be applied to the synthesis of this compound to enhance efficiency. wikipedia.org
Large-Scale Preparative Considerations and Process Efficiency
Translating a laboratory-scale synthesis to an industrial process introduces a new set of challenges that must be addressed to ensure safety, efficiency, and cost-effectiveness.
Key Considerations for Industrial Scale-Up:
| Factor | Challenge | Mitigation Strategy |
| Heat Management | Etherification reactions are often exothermic. On a large scale, inefficient heat dissipation can lead to runaway reactions and the formation of byproducts. | Use of jacketed reactors with efficient cooling systems and careful control of reactant addition rates. |
| Mass Transfer | Ensuring thorough mixing of reactants, especially in heterogeneous systems (e.g., solid base in a liquid solvent), is critical for consistent reaction rates and yields. | High-torque agitation systems and optimization of reactor geometry. |
| Solvent Handling | The large volumes of solvents required for industrial production pose safety (flammability) and environmental risks. | Implementation of solvent recovery and recycling systems. Exploring more environmentally benign solvents. |
| Downstream Processing | Purification methods like column chromatography are often not economically viable on a large scale. | Development of scalable purification methods such as industrial-scale distillation or crystallization. |
| Process Economics | The overall cost is influenced by raw materials, energy consumption, waste disposal, and cycle time. | Optimization of reaction conditions to maximize yield and throughput, minimizing waste, and using cost-effective reagents. |
Recent advancements aim to create "greener" versions of the Williamson ether synthesis by using weaker, less hazardous alkylating agents at very high temperatures (above 300 °C) in a catalytic process, which could be suitable for the industrial production of alkyl aryl ethers. acs.org Such innovations are crucial for developing sustainable and commercially viable manufacturing processes for compounds like this compound.
Spectroscopic and Advanced Analytical Characterization Methodologies for 1 Benzyloxy 4 Butoxybenzene
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
NMR spectroscopy is an unparalleled technique for the unambiguous determination of the molecular structure of organic compounds in solution. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton (¹H) NMR Spectral Interpretation and Assignment
The ¹H NMR spectrum of 1-(Benzyloxy)-4-butoxybenzene is expected to exhibit distinct signals corresponding to the different types of protons present in the molecule. The interpretation of this spectrum involves analyzing the chemical shift (δ), integration, and multiplicity (splitting pattern) of each signal.
The aromatic region of the spectrum would show signals for the protons on both the benzyloxy and the butoxy-substituted benzene (B151609) rings. The five protons of the benzyl (B1604629) group's phenyl ring (C₆H₅CH₂–) would typically appear as a multiplet in the range of δ 7.3-7.5 ppm. The four protons on the 1,4-disubstituted benzene ring would present as two distinct doublets, characteristic of an AA'BB' spin system, due to the different electronic effects of the benzyloxy and butoxy groups. The two protons ortho to the butoxy group are expected to be shielded relative to the two protons ortho to the benzyloxy group.
The aliphatic region would contain signals for the benzylic methylene (B1212753) protons (–OCH₂Ph) and the protons of the butoxy group (–OCH₂CH₂CH₂CH₃). The benzylic protons would appear as a sharp singlet at approximately δ 5.0 ppm. The protons of the butoxy group would give rise to a triplet for the terminal methyl group (–CH₃), a sextet for the adjacent methylene group (–CH₂CH₃), a quintet for the next methylene group (–OCH₂CH ₂–), and a triplet for the methylene group attached to the oxygen atom (–OCH ₂–).
Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| C₆H₅- | 7.30 - 7.50 | Multiplet |
| -O-C₆H₄- (ortho to -OBn) | ~6.95 | Doublet |
| -O-C₆H₄- (ortho to -OBu) | ~6.85 | Doublet |
| -O-CH₂-Ph | ~5.05 | Singlet |
| -O-CH₂-C₃H₇ | ~3.94 | Triplet |
| -O-CH₂-CH₂-C₂H₅ | ~1.76 | Quintet |
| -O-C₃H₆-CH₂-CH₃ | ~1.47 | Sextet |
| -O-C₄H₈-CH₃ | ~0.97 | Triplet |
Note: Predicted values are based on analogous structures and may vary depending on the solvent and experimental conditions.
Carbon (¹³C) NMR and Two-Dimensional (2D) NMR Techniques
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. The chemical shifts are indicative of the electronic environment of the carbon atoms. Aromatic carbons typically resonate in the region of δ 110-160 ppm, while aliphatic carbons appear at higher fields (δ 10-80 ppm).
Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Quaternary (C-O, Ar) | ~158, ~153, ~137 |
| Aromatic CH | ~115 - 130 |
| Benzylic (-O-CH₂-Ph) | ~70 |
| Aliphatic (-O-CH₂-C₃H₇) | ~68 |
| Aliphatic (-O-CH₂-CH₂-C₂H₅) | ~31 |
| Aliphatic (-O-C₂H₄-CH₂-CH₃) | ~19 |
| Aliphatic (-O-C₃H₆-CH₃) | ~14 |
Note: Predicted values are based on analogous structures and may vary depending on the solvent and experimental conditions.
To confirm the assignments made from one-dimensional (1D) NMR spectra and to elucidate the connectivity between protons and carbons, two-dimensional (2D) NMR experiments are invaluable.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to identify adjacent protons within the butoxy chain and within the aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying the connectivity across quaternary carbons and the ether linkages, for instance, by observing a correlation between the benzylic protons and the carbon atom of the butoxy-substituted ring to which the benzyloxy group is attached.
Advanced NMR Experiments for Conformational and Dynamic Studies
The flexibility of the benzyloxy and butoxy groups allows for multiple conformations of this compound in solution. Advanced NMR experiments can provide insights into the preferred conformation and the dynamics of the molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are close to each other, typically within 5 Å. For this compound, NOESY or ROESY could reveal spatial proximities between the benzylic protons and the protons of the butoxy-substituted ring, providing information about the rotational preference around the Ar-O-CH₂ bond.
Variable Temperature (VT) NMR: By recording NMR spectra at different temperatures, it is possible to study dynamic processes such as bond rotations. Changes in the line shape of NMR signals with temperature can be analyzed to determine the energy barriers for these processes. For instance, hindered rotation around the ether linkages could potentially be observed at low temperatures.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, including both IR and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule. The two techniques are complementary, as some vibrational modes that are strong in IR may be weak in Raman, and vice versa.
Identification of Characteristic Vibrational Modes
The IR and Raman spectra of this compound would be dominated by absorptions corresponding to the vibrations of its key functional groups.
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C-H (Aromatic) | Stretching | 3100 - 3000 |
| C-H (Aliphatic) | Stretching | 3000 - 2850 |
| C=C (Aromatic) | Stretching | 1600 - 1450 |
| C-O (Aryl Ether) | Asymmetric Stretching | 1270 - 1230 |
| C-O (Alkyl Ether) | Stretching | 1150 - 1085 |
| C-H (Aromatic) | Out-of-plane Bending | 900 - 675 |
The presence of strong bands in the C-O stretching region would confirm the ether functionalities. The aromatic C=C stretching vibrations would appear as a series of bands in the 1600-1450 cm⁻¹ region. The aliphatic C-H stretching vibrations of the butoxy and benzyloxy groups would be observed just below 3000 cm⁻¹.
Applications in Purity Assessment and Reaction Monitoring
IR and Raman spectroscopy are rapid and non-destructive techniques that can be effectively used for quality control and process monitoring.
Purity Assessment: The spectrum of a pure sample of this compound serves as a fingerprint. Any impurities, such as starting materials (e.g., 4-butoxyphenol (B117773) or benzyl bromide) or by-products, would introduce additional peaks into the spectrum. For example, the presence of a broad O-H stretching band around 3200-3600 cm⁻¹ would indicate contamination with a phenolic impurity.
Reaction Monitoring: The synthesis of this compound, typically via a Williamson ether synthesis, can be monitored in real-time using in-situ IR or Raman spectroscopy. For instance, the disappearance of the phenolic O-H stretch of the starting material and the appearance of the characteristic ether C-O stretching bands of the product can be tracked to determine the reaction's progress and endpoint. This allows for precise control over the reaction conditions and can help to optimize the yield and purity of the final product.
Mass Spectrometry (MS) in Molecular Mass and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is an indispensable tool for determining the molecular weight of a compound and for gaining structural insights through the analysis of its fragmentation patterns.
High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For this compound, with a molecular formula of C₁₇H₂₀O₂, the theoretical monoisotopic mass can be calculated with a high degree of precision. This experimental value, when compared to the theoretical mass, can confirm the elemental formula of the compound, distinguishing it from other compounds that may have the same nominal mass.
| Property | Value |
| Molecular Formula | C₁₇H₂₀O₂ |
| Molecular Weight | 256.34 g/mol evitachem.com |
| Theoretical Monoisotopic Mass | 256.14633 u |
This table presents the theoretical values for this compound.
In mass spectrometry, molecules are often fragmented into smaller, charged particles. The pattern of these fragments is unique to the molecule's structure and can be used to identify it. For this compound, key fragmentation pathways would be expected to involve the cleavage of the ether linkages and the benzyl group.
Potential fragmentation patterns for this compound under electron ionization (EI) could include:
Loss of the butoxy group: Cleavage of the C-O bond of the butoxy group would result in a fragment ion corresponding to the benzyloxy-substituted phenyl ring.
Loss of the benzyloxy group: Alternatively, cleavage of the benzyloxy ether linkage would yield a butoxy-substituted phenyl ring fragment.
Formation of the tropylium (B1234903) ion: A common fragmentation for benzyl-containing compounds is the formation of the tropylium cation (C₇H₇⁺) at m/z 91.
Cleavage of the butyl chain: The butoxy group itself can undergo fragmentation, leading to the loss of butylenes.
A detailed analysis of these fragmentation pathways provides a molecular fingerprint, confirming the connectivity of the atoms within the this compound molecule.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a technique used to determine the atomic and molecular structure of a crystal. By analyzing the diffraction pattern of an X-ray beam passing through a single crystal of a compound, a three-dimensional model of the electron density can be generated. For this compound, which is a solid at room temperature, this technique could provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state.
Currently, there is no publicly available crystal structure data for this compound. However, if a suitable single crystal were to be grown, X-ray diffraction analysis would reveal the spatial arrangement of the benzyloxy and butoxy groups relative to the central benzene ring, as well as the packing of the molecules in the crystal lattice.
Chromatographic Techniques for Separation and Purity Assessment
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is widely used in analytical chemistry for the identification and quantification of the components of a sample.
Gas chromatography-mass spectrometry is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a semi-volatile compound like this compound, GC-MS is an ideal method for purity assessment and identification.
The development of a GC-MS method would involve optimizing several parameters:
Column Selection: A non-polar or mid-polarity capillary column would likely be suitable for the separation.
Temperature Program: A temperature gradient would be established to ensure the efficient elution of the compound from the column.
Injector and Detector Temperatures: These would be set to ensure proper vaporization of the sample and to prevent condensation.
Once separated by the GC, the compound enters the mass spectrometer, where its mass spectrum is recorded, allowing for positive identification. This technique is also highly sensitive for detecting any impurities present in the sample.
High-performance liquid chromatography is another powerful separation technique that is particularly well-suited for the quantitative analysis of non-volatile or thermally sensitive compounds. An HPLC method for this compound would typically utilize a reversed-phase column, where the stationary phase is non-polar and the mobile phase is a polar solvent mixture.
Key aspects of HPLC method development include:
Column and Mobile Phase Selection: A C18 column with a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, would be a common starting point.
Detection: A UV detector would be effective for detecting the compound, as the benzene rings in its structure absorb ultraviolet light. The wavelength of maximum absorbance would be determined to ensure the highest sensitivity.
Calibration: For quantitative analysis, a calibration curve would be constructed by running a series of standards of known concentration. This allows for the precise determination of the concentration of this compound in a sample.
Chemical Reactivity, Transformations, and Mechanistic Studies of 1 Benzyloxy 4 Butoxybenzene
Reactions Involving the Benzyloxy Moiety
The benzyloxy group, consisting of a benzyl (B1604629) group attached to an oxygen atom, is a common protecting group for phenols due to its relative stability and the various methods available for its selective removal.
Selective Cleavage Reactions of Benzyl Ethers
The cleavage of the benzyl ether in 1-(benzyloxy)-4-butoxybenzene to yield 4-butoxyphenol (B117773) is a synthetically important transformation. google.comnih.gov This debenzylation can be achieved through several methods, primarily catalytic hydrogenation.
Catalytic Hydrogenation: This is the most common and efficient method for cleaving benzyl ethers. The reaction involves treating this compound with hydrogen gas in the presence of a palladium catalyst, typically palladium on charcoal (Pd/C). The reaction proceeds under mild conditions and generally affords high yields of the corresponding phenol (B47542).
Reaction: this compound + H₂ (in the presence of Pd/C) → 4-Butoxyphenol + Toluene (B28343)
Oxidative Cleavage: While less common for simple benzyl ethers, oxidative methods can also be employed for debenzylation. For instance, selective oxidative debenzylation using sodium bromate (B103136) (NaBrO₃) and sodium dithionite (B78146) (Na₂S₂O₄) has been shown to be effective for benzyl ethers in the presence of other sensitive functional groups, such as azides, in complex molecules like oligosaccharides. rsc.org This suggests a potential pathway for the cleavage of the benzyloxy group in this compound under specific oxidative conditions.
Wittig Rearrangement: Under the influence of a strong base, such as an alkyllithium reagent, the benzyloxy group can undergo a google.comnih.gov-Wittig rearrangement. nih.gov In analogous systems, treatment of a (benzyloxythienyl)oxazoline with a strong base led to the rearrangement of the benzyloxy group. nih.gov This suggests that treating this compound with a strong base could potentially lead to the formation of 1-(4-butoxyphenyl)-1-phenylmethanol.
Substitutions and Derivatizations on the Benzyloxy Phenyl Ring
The phenyl ring of the benzyloxy group is susceptible to electrophilic aromatic substitution reactions. However, these reactions are less common when the primary goal is to modify the core structure of this compound. The reaction conditions for such substitutions (e.g., nitration, halogenation, Friedel-Crafts reactions) could potentially lead to side reactions involving the other functional groups. For instance, the Lewis acids used in Friedel-Crafts reactions could catalyze the cleavage of the ether linkages.
Reactions Involving the Butoxy Moiety
The butoxy group is a simple alkyl ether and is generally more robust than the benzyloxy group. However, it can undergo cleavage and modification under specific conditions.
Alkyl Ether Cleavage and Functionalization
Cleavage of the butyl ether bond in this compound is more challenging than the cleavage of the benzyl ether. It typically requires harsh conditions, such as treatment with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI), or with Lewis acids like boron tribromide (BBr₃). Under these conditions, the benzyloxy group would also likely be cleaved.
Modifications of the Butyl Chain
Direct modification of the butyl chain without affecting the rest of the molecule is not a common transformation due to the unreactive nature of the sp³-hybridized C-H bonds. Any radical-based functionalization would likely be unselective.
Reactivity of the Core 1,4-Disubstituted Benzene (B151609) Ring
The central benzene ring is activated towards electrophilic aromatic substitution by the two alkoxy groups, which are ortho, para-directing. Since the para position is blocked, substitution would be directed to the positions ortho to the alkoxy groups.
Electrophilic Aromatic Substitution: The electron-donating nature of the benzyloxy and butoxy groups facilitates reactions such as halogenation, nitration, and Friedel-Crafts reactions on the central benzene ring. The substitution will occur at the positions ortho to the oxygen atoms.
For example, bromination of this compound would be expected to yield 1-(benzyloxy)-2-bromo-4-butoxybenzene and/or 1-(benzyloxy)-3-bromo-4-butoxybenzene. The exact regioselectivity would depend on the steric hindrance imposed by the two alkoxy groups.
In a related compound, 1-(benzyloxy)-4-bromobenzene, the bromine atom can be displaced through nucleophilic aromatic substitution or participate in cross-coupling reactions, although this involves a pre-functionalized ring rather than direct substitution on the 1,4-dialkoxybenzene core. thermofisher.com
The reactivity of this compound is summarized in the following table:
| Moiety | Reaction Type | Reagents/Conditions | Products |
| Benzyloxy | Selective Cleavage (Catalytic Hydrogenation) | H₂, Pd/C | 4-Butoxyphenol, Toluene |
| Selective Cleavage (Oxidative) | NaBrO₃, Na₂S₂O₄ | 4-Butoxyphenol | |
| Wittig Rearrangement | Strong base (e.g., n-BuLi) | 1-(4-Butoxyphenyl)-1-phenylmethanol | |
| Butoxy | Alkyl Ether Cleavage | HBr, HI, or BBr₃ | 4-(Benzyloxy)phenol, Butyl halide |
| Core Benzene Ring | Electrophilic Aromatic Substitution | Electrophile (e.g., Br₂) | Substituted this compound |
Electrophilic Aromatic Substitution Reactions
The benzene ring of this compound is rendered electron-rich by the presence of two alkoxy substituents: the benzyloxy (-OCH₂C₆H₅) and butoxy (-OC₄H₉) groups. Both groups are classified as activating and ortho-, para-directing for electrophilic aromatic substitution (EAS) reactions. This activation stems from the ability of the oxygen atoms to donate electron density to the aromatic ring through resonance.
The general mechanism for EAS involves the generation of a strong electrophile that is subsequently attacked by the electron-rich π-system of the benzene ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.comyoutube.com The reaction concludes with the loss of a proton from the carbon atom bearing the new substituent, restoring the aromaticity of the ring. masterorganicchemistry.com
Given the presence of two directing groups in a para relationship, electrophilic attack is anticipated to occur at the positions ortho to each alkoxy group. This would lead to the formation of 2- and 3-substituted products relative to the butoxy group.
Table 1: Predicted Products of Electrophilic Aromatic Substitution on this compound
| Reaction Type | Reagents | Predicted Major Products |
| Halogenation | Br₂/FeBr₃ or Cl₂/AlCl₃ | 1-(Benzyloxy)-2-bromo-4-butoxybenzene and 1-(Benzyloxy)-3-bromo-4-butoxybenzene |
| Nitration | HNO₃/H₂SO₄ | 1-(Benzyloxy)-4-butoxy-2-nitrobenzene and 1-(Benzyloxy)-4-butoxy-3-nitrobenzene |
| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 1-(1-(Benzyloxy)-4-butoxy-2-yl)ethan-1-one and 1-(1-(Benzyloxy)-4-butoxy-3-yl)ethan-1-one |
Note: The product distribution between the 2- and 3-positions would be influenced by the steric hindrance posed by the respective alkoxy groups.
Strategies for Further Functionalization of the Aromatic Core
Further functionalization of the aromatic core of this compound can be achieved through various synthetic strategies. The initial electrophilic substitution products can serve as versatile intermediates for subsequent transformations.
For instance, a nitro-substituted derivative can be reduced to an amino group, which can then participate in a wide range of reactions, such as diazotization followed by substitution to introduce a variety of functional groups. Halogenated derivatives are excellent precursors for cross-coupling reactions, such as Suzuki or Heck reactions, allowing for the formation of new carbon-carbon bonds and the synthesis of more complex molecular architectures.
Another key strategy for modifying the functionality of this molecule involves the cleavage of one or both ether linkages. The benzyloxy group is particularly susceptible to cleavage under various conditions, offering a route to a phenolic derivative while leaving the butoxy group intact, or vice-versa.
Oxidation and Reduction Chemistry
The chemical nature of this compound allows for distinct oxidation and reduction reactions targeting different parts of the molecule.
Oxidation:
The benzylic methylene (B1212753) group (-CH₂-) of the benzyloxy substituent is a primary site for oxidation. Depending on the oxidizing agent and reaction conditions, this can lead to the formation of an aldehyde or a carboxylic acid. For instance, benzylic ethers can be oxidized to the corresponding aldehydes and alcohols using reagents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ). organic-chemistry.org
The aromatic ring itself, being activated by two alkoxy groups, is susceptible to oxidation under stronger conditions to form a quinone derivative. The oxidation of 1,4-dialkoxybenzenes often yields quinone bisketals as initial products.
Reduction:
The aromatic ring of this compound can be reduced under catalytic hydrogenation conditions, typically using a palladium catalyst (Pd/C) and hydrogen gas. This would result in the formation of the corresponding substituted cyclohexane (B81311) derivative.
A significant transformation in the reduction chemistry of this compound is the cleavage of the benzyloxy group. Catalytic hydrogenolysis is a common and mild method for the debenzylation of benzyl ethers, yielding a phenol and toluene as a byproduct. organic-chemistry.org This reaction is highly valuable in synthetic chemistry as the benzyloxy group is often employed as a protecting group for alcohols. The butoxy group is generally stable under these conditions.
Mechanistic Insights into Key Chemical Transformations
The mechanisms governing the reactions of this compound are well-established principles in organic chemistry.
In electrophilic aromatic substitution , the formation of the arenium ion is the rate-determining step. masterorganicchemistry.com The stability of this intermediate is enhanced by the resonance delocalization of the positive charge, with significant contributions from the oxygen atoms of the alkoxy groups. The regioselectivity of the substitution, favoring the ortho positions, is a direct consequence of the superior stabilization of the positive charge at these positions in the resonance hybrids of the arenium ion.
The oxidation of the benzylic position often proceeds through a radical mechanism or via hydride abstraction, depending on the oxidant. For example, oxidation with DDQ is thought to initiate via hydride abstraction. organic-chemistry.org
The cleavage of the benzyloxy group by catalytic hydrogenolysis involves the adsorption of the molecule onto the catalyst surface, followed by the cleavage of the carbon-oxygen bond and the subsequent addition of hydrogen atoms.
Understanding these mechanistic pathways is crucial for predicting the outcome of reactions and for designing synthetic routes to novel and complex molecules derived from this compound.
Theoretical and Computational Investigations of 1 Benzyloxy 4 Butoxybenzene
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about electron distribution, orbital energies, and related properties.
Density Functional Theory (DFT) is a powerful and widely used computational method that calculates the electronic structure of many-body systems based on the electron density. For 1-(Benzyloxy)-4-butoxybenzene, a DFT analysis would typically involve selecting a functional (e.g., B3LYP, PBE0) and a basis set (e.g., 6-311++G(d,p)) to model the molecule's electronic properties.
The primary outputs of such a study would include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. Other calculated electronic properties would include ionization potential, electron affinity, electronegativity, and global hardness, which together provide a comprehensive picture of the molecule's electronic behavior.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Property | Hypothetical Value (eV) | Description |
| HOMO Energy | -6.5 | Energy of the highest occupied molecular orbital |
| LUMO Energy | -1.2 | Energy of the lowest unoccupied molecular orbital |
| HOMO-LUMO Gap | 5.3 | Indicator of chemical reactivity and stability |
| Ionization Potential | 6.5 | The minimum energy required to remove an electron |
| Electron Affinity | 1.2 | The energy released when an electron is added |
Note: The values presented in this table are illustrative and represent the type of data that would be generated from a DFT study. They are not based on actual published research for this specific compound.
Ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), offer a higher level of theory by attempting to solve the Schrödinger equation without empirical parameters. These methods can provide highly accurate molecular geometries and energies, serving as benchmarks for other computational techniques. For this compound, ab initio calculations would yield precise bond lengths, bond angles, and dihedral angles, defining its optimized three-dimensional structure.
Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations, making them faster but generally less accurate than ab initio or DFT methods. They can be useful for preliminary analyses of large molecules or for dynamic simulations where computational cost is a significant factor.
Conformational Analysis and Molecular Dynamics Simulations
The flexibility of the butoxy and benzyloxy groups in this compound allows it to adopt various spatial arrangements or conformations. Understanding these conformations is key to predicting its physical properties and biological interactions.
Conformational analysis involves mapping the potential energy surface (PES) of the molecule by systematically rotating its flexible dihedral angles. This process identifies low-energy, stable conformations (local minima) and the energy barriers (transition states) that separate them. For this compound, key rotations would be around the C-O bonds of the ether linkages. The results would reveal the most probable shapes the molecule adopts at a given temperature.
Table 2: Illustrative Conformational Analysis Data for this compound
| Conformer | Relative Energy (kcal/mol) | Dihedral Angle 1 (°C) | Dihedral Angle 2 (°C) |
| Global Minimum | 0.00 | 180 (anti) | 60 (gauche) |
| Local Minimum 1 | 1.25 | 60 (gauche) | 60 (gauche) |
| Local Minimum 2 | 2.10 | 180 (anti) | 180 (anti) |
Note: This table provides a simplified, hypothetical representation of the kind of data obtained from a potential energy surface scan.
The surrounding environment, particularly the solvent, can significantly influence the conformational preferences of a molecule. Molecular dynamics (MD) simulations can model the behavior of this compound over time in the presence of explicit solvent molecules (e.g., water, ethanol) or using an implicit solvent model (Polarizable Continuum Model, PCM). These simulations would show how intermolecular interactions, such as hydrogen bonding or van der Waals forces with the solvent, can stabilize or destabilize certain conformations, potentially altering the conformational landscape compared to the gas phase.
Theoretical Spectroscopic Property Predictions
Computational methods can predict various spectroscopic properties, which are invaluable for interpreting experimental spectra and confirming molecular structure. By performing frequency calculations on the optimized geometry of this compound, it is possible to predict its infrared (IR) and Raman spectra. The calculated vibrational modes can be assigned to specific molecular motions, such as C-H stretching, C-O-C bending, and aromatic ring vibrations.
Furthermore, Time-Dependent DFT (TD-DFT) calculations can predict the electronic transitions of the molecule, providing theoretical UV-Visible absorption spectra. This would identify the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be calculated and are highly useful for structural elucidation by comparing them to experimental data.
Computational Prediction of NMR Chemical Shifts
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure determination. Computational methods, particularly those based on Density Functional Theory (DFT), can accurately predict the ¹H and ¹³C NMR chemical shifts of organic molecules. The prediction process involves optimizing the molecular geometry of this compound and then calculating the magnetic shielding tensors for each nucleus. These shielding values are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS).
The accuracy of these predictions is highly dependent on the chosen computational level (functional and basis set) and the consideration of solvent effects. For a molecule like this compound, with its distinct aromatic and aliphatic regions, as well as ether linkages, predicted NMR data serves as a crucial tool for assigning experimental spectra and confirming its structural integrity.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are hypothetical values for illustrative purposes, as specific computational studies on this molecule are not publicly available. Actual values would be generated from specific DFT calculations.)
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic (butoxy-substituted ring) | 6.8 - 7.0 | 114.0 - 159.0 |
| Aromatic (benzyloxy-substituted ring) | 7.2 - 7.5 | 127.0 - 137.0 |
| O-CH ₂ (benzylic) | 5.0 | 70.0 |
| O-CH ₂ (butoxy) | 4.0 | 68.0 |
| Butoxy Chain (-CH₂-CH₂-CH₃) | 1.5 - 1.8 | 14.0 - 31.0 |
| Butoxy Chain (-CH₃) | 0.9 | 13.9 |
Calculation of Vibrational Frequencies and Intensities
Computational methods are also employed to predict the vibrational spectrum (infrared and Raman) of this compound. By calculating the second derivatives of the energy with respect to the atomic coordinates, a set of harmonic vibrational frequencies and their corresponding intensities can be obtained. These calculated frequencies correspond to the fundamental vibrational modes of the molecule, such as C-H stretching, C=C aromatic ring stretching, and C-O ether bond vibrations.
Comparing the calculated vibrational spectrum with experimental data allows for a detailed assignment of the observed absorption bands. This analysis provides a deeper understanding of the molecule's structural and bonding characteristics.
Table 2: Selected Predicted Vibrational Frequencies for this compound (Note: These are hypothetical values for illustrative purposes.)
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted Intensity |
| Aromatic C-H Stretch | 3050 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 2960 | Strong |
| Aromatic C=C Stretch | 1500 - 1600 | Strong |
| C-O-C Asymmetric Stretch | 1240 | Strong |
| C-O-C Symmetric Stretch | 1050 | Medium |
Reaction Pathway and Transition State Analysis
Theoretical chemistry provides the tools to explore the reactivity of this compound by mapping out potential reaction pathways. This involves identifying the structures of reactants, products, and, crucially, the transition states that connect them. The energy of the transition state determines the activation energy of a reaction, providing a quantitative measure of its kinetic feasibility.
For instance, the ether linkages in this compound could be susceptible to cleavage under certain conditions. Computational analysis can model the step-by-step mechanism of such a reaction, calculating the energy changes along the reaction coordinate. This information is vital for understanding the compound's stability and predicting its decomposition products.
Prediction of Physico-chemical Properties Relevant to Chemical Behavior
Beyond spectroscopy and reactivity, computational methods can predict a range of physicochemical properties that govern the bulk behavior of this compound.
Dipole Moments and Polarizability Calculations
Polarizability describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. Calculations of polarizability are important for understanding the non-linear optical properties of a material and its interactions with electromagnetic radiation.
Analysis of Charge Distribution and Frontier Orbitals
Understanding the distribution of electronic charge within this compound is key to comprehending its chemical nature. Methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be used to assign partial charges to each atom, highlighting electrophilic and nucleophilic sites.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and electronic excitation properties. For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic rings and oxygen atoms, while the LUMO may be distributed over the aromatic systems.
Advanced Material Science Applications of 1 Benzyloxy 4 Butoxybenzene Non Clinical Focus
Applications in Liquid Crystal Technology
The molecular architecture of 1-(Benzyloxy)-4-butoxybenzene, which features a rigid aromatic core with flexible terminal chains, is characteristic of calamitic (rod-shaped) liquid crystals. This structure is fundamental to the formation of mesophases, which are intermediate states of matter between crystalline solids and isotropic liquids.
Structure-Mesophase Relationship Studies
The study of how a molecule's structure influences its liquid crystalline phases (mesophases) is crucial for designing new materials. For a compound like this compound, the key structural elements are the central phenyl ring, the flexible butoxy chain, and the somewhat more rigid benzyloxy group. The interplay between the rigid core, which promotes long-range orientational order, and the flexible tails, which influence melting points and phase transitions, is a central theme in liquid crystal research.
In calamitic liquid crystals, the length and nature of the terminal alkoxy chains significantly affect the type of mesophase observed (e.g., nematic, smectic) and the temperature range over which these phases are stable. For instance, in homologous series of n-alkoxybenzaldehyde derivatives, even minor changes in the length of the alkoxy chain can lead to substantial shifts in mesomorphic properties. The transition temperatures between solid, mesophase, and isotropic liquid states often exhibit an alternating "zig-zag" pattern as the chain length increases.
While direct studies on the complete mesomorphic behavior of this compound are not extensively documented, its structure can be compared to other known liquid crystals to predict its potential behavior. For example, phenyl benzoate (B1203000) derivatives with terminal alkoxy chains are widely studied for their thermotropic liquid crystal properties, exhibiting both nematic and smectic phases. nih.gov
Design Principles for Nematic and Smectic Liquid Crystalline Phases
The design of liquid crystals with specific mesophases, such as the nematic (N) and various smectic (Sm) phases, is guided by established principles of molecular engineering. The nematic phase is characterized by long-range orientational order of the molecules, while the smectic phases have additional positional order, forming layered structures. aps.org
The tendency of a molecule to form a particular phase is influenced by factors such as:
Molecular Shape: A high aspect ratio (length to breadth) favors liquid crystallinity.
Polarity and Polarizability: The aromatic rings in this compound contribute to its polarizability, which is important for intermolecular interactions.
Flexible Chains: The butoxy and benzyloxy groups provide flexibility. Longer terminal chains generally tend to stabilize smectic phases over nematic phases due to increased van der Waals interactions, leading to a more ordered, layered structure. researchgate.net
Derivatives of 4-alkoxybenzoic acids, for example, show a transition from purely nematic to smectic-nematic behavior as the alkyl chain length increases. researchgate.net Similarly, the balance between the butoxy and benzyloxy groups in this compound would be critical in determining its specific phase behavior. The presence of two different terminal groups can also lead to more complex phase behaviors.
| Compound | Molecular Structure | Mesophase(s) | Transition Temperatures (°C) |
|---|---|---|---|
| 4-Butoxybenzoic Acid | C4H9O-C6H4-COOH | Nematic | - |
| 4-Octyloxybenzoic Acid | C8H17O-C6H4-COOH | Smectic C, Nematic | - |
| 4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate (BDBB) | C12H25O-C6H4-COO-C6H4-COO-C6H4-OCH2C6H5 | Smectic C, Nematic | Cr 121.1 [53.2] SmC 178.6 [n.d.] N 232.4 [1.9] Iso |
Role in Organic Electronics and Optoelectronics
The conjugated π-system of the benzene (B151609) ring in this compound suggests its potential utility in organic electronics, where charge transport through molecular materials is a key process.
Precursors for Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)
While this compound itself is not a primary component of OLEDs or OPVs, it can serve as a valuable precursor or building block for synthesizing more complex, functional molecules. The aromatic core is a common feature in many organic electronic materials. Through chemical modification, functional groups necessary for light emission or charge generation and separation could be added to the this compound scaffold.
For example, the benzyloxy and butoxy groups can be modified or replaced to attach moieties with specific electronic properties, such as electron-donating or electron-withdrawing groups, to tune the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels of the resulting molecule. This energy level tuning is critical for efficient charge injection and transport in OLEDs and for optimizing the open-circuit voltage in OPVs.
Charge Transport Properties in Thin Films
The ability of an organic material to transport charge is fundamental to its performance in electronic devices. This property is highly dependent on the molecular packing in the solid state. For organic thin films, a high degree of molecular order generally facilitates more efficient charge transport.
In materials designed for organic field-effect transistors (OFETs), for instance, the self-assembly of molecules into well-ordered domains is crucial. rsc.org The morphology of thin films can be influenced by factors such as deposition conditions and annealing temperatures. rsc.org While the charge transport properties of this compound thin films have not been specifically reported, studies on structurally related materials with aromatic cores show that π-π stacking interactions between adjacent molecules create pathways for charge hopping or delocalization. The flexible side chains, like the butoxy group, play a significant role in influencing the intermolecular distance and orientation, thereby affecting the charge mobility. The maximum hole mobility observed in bottom-contact, top-gate devices of a benzobisthiazole end-capped with dihexyl thienothiophene units was 3 × 10−3 cm2 V−1s−1. rsc.org
Polymer Science and Engineering Applications
This compound can also be envisioned as a monomer for the synthesis of advanced polymers. By introducing polymerizable functional groups, this compound could be incorporated into polymer backbones or as side chains.
For example, if a vinyl or acrylate (B77674) group were to be added to the molecule, it could undergo polymerization to form a side-chain liquid crystal polymer. In such polymers, the liquid crystalline properties of the monomer units can be retained, leading to materials that combine the processing advantages of polymers with the unique optical and electronic properties of liquid crystals. These materials are of interest for applications such as optical films, sensors, and actuators.
The synthesis of novel liquid crystal monomers, such as 1,4-di-[4-(3-acryloyloxyhexyloxy)benzoyloxy]-2-methyl benzene, which can be polymerized to form polymer-stabilized cholesteric textures for fast-response display applications, demonstrates this principle. researchgate.net Similarly, this compound could be functionalized to create monomers for new polymeric systems with tailored properties.
Monomeric Units in Polymer Synthesis
While not a commonplace monomer, the structure of this compound is analogous to precursors used in the synthesis of advanced polymers like poly(ether ketone)s and poly(p-phenylene vinylene)s (PPVs). wikipedia.orgrsc.orgcsic.es Polymers in these classes are renowned for their high thermal stability and mechanical strength. csic.es The synthesis of such materials often proceeds through step-growth polymerization or polycondensation reactions, where aromatic ether linkages are formed. wikipedia.orgcsic.es
Theoretically, this compound could be functionalized to act as a monomeric or co-monomeric unit. For example, the introduction of reactive groups such as halides or carboxylic acids onto its aromatic rings would enable it to participate in polycondensation reactions. Its incorporation into a polymer backbone, such as a polyketone, would introduce a combination of flexible (butoxy) and bulky (benzyloxy) side chains, directly influencing the final properties of the material. csic.es
Modifiers for Enhanced Polymer Properties and Performance
The addition of specific side groups is a well-established strategy for tuning polymer characteristics. Incorporating functional groups like alkoxy chains can significantly increase a polymer's solubility and lead to higher achievable molecular weights. wikipedia.org The benzyloxy and butoxy groups of this compound make it an excellent candidate for use as a polymer modifier.
When grafted onto a polymer backbone, these side groups can disrupt the regular packing of polymer chains. This disruption increases the free volume within the material, which can lower the glass transition temperature (Tg), enhance flexibility, and improve processability. The bulky benzyloxy group, in particular, would be effective at preventing close chain packing, while the flexible butyl chain of the butoxy group would further enhance solubility in organic solvents.
Table 1: Predicted Influence of this compound Structural Components on Polymer Properties
| Structural Component | Predicted Effect as a Polymer Modifier | Scientific Rationale |
| Aromatic Core | Enhances thermal stability and rigidity. | The inherent stability of the benzene ring contributes to the thermal resistance of the overall polymer. |
| Butoxy Group (-OC₄H₉) | Increases solubility and flexibility. | The flexible alkyl chain disrupts polymer chain packing and improves interaction with organic solvents. wikipedia.org |
| Benzyloxy Group (-OCH₂C₆H₅) | Increases solubility and steric hindrance, affecting chain packing. | The bulky benzyl (B1604629) group creates significant space between polymer chains, modifying mechanical and thermal properties. |
| Ether Linkages (-O-) | Imparts chemical resistance and some rotational freedom. | Ether bonds are generally stable and allow for rotation, influencing the polymer's conformational flexibility. |
Supramolecular Chemistry and Self-Assembly in Materials Science
Supramolecular chemistry focuses on chemical systems composed of multiple molecules bound together by non-covalent interactions. nih.gov The structure of this compound is ideally suited for studying and exploiting these forces to create materials with emergent properties.
Investigation of Non-Covalent Interactions and Self-Organization
The self-organization of this compound is governed by a balance of several non-covalent interactions. youtube.comyoutube.comyoutube.com These weak forces, acting in concert, dictate how the molecules arrange themselves in space. nih.gov
π-π Stacking: The electron-rich benzene rings of both the core structure and the benzyl group can stack on top of one another, promoting a degree of order.
Dipole-Dipole Interactions: The ether oxygen atoms create partial negative charges, leading to attractive interactions with partially positive regions on neighboring molecules. youtube.com
Aromatic-Carbonyl Interactions: Although this specific molecule lacks a carbonyl group, its aromatic faces have the potential to interact with carbonyl groups in other molecules, a type of non-covalent interaction of growing interest in materials science. nih.gov
The interplay between the shape of the molecule—a rigid core with one flexible and one bulky substituent—and these non-covalent forces drives its tendency to self-organize into larger, structured assemblies. nih.gov
Formation of Ordered Molecular Architectures
Molecules with rod-like (calamitic) shapes, particularly those containing phenyl benzoate derivatives or similar aromatic cores with terminal alkoxy chains, are well-known to form liquid crystal phases. hartleygroup.orgnih.gov Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal, crucial for technologies like displays. ontosight.ai
This compound possesses the key features of a calamitic mesogen: a rigid aromatic core with flexible and bulky terminal groups. This structure allows it to form ordered yet fluid phases, such as nematic or smectic phases, under specific temperature conditions. The benzyloxy group adds bulk, influencing the spacing between molecules, while the butoxy chain provides flexibility. This combination can lead to the formation of distinct mesophases that are highly sensitive to temperature. The study of similar compounds shows that the length and nature of such alkoxy chains are critical in determining the type of liquid crystal phase and the transition temperatures. hartleygroup.org
Table 2: Phase Transition Temperatures of Representative Liquid Crystalline Compounds This table includes related compounds to illustrate how molecular structure influences liquid crystal behavior, as specific data for this compound is not available in the cited literature.
| Compound Name | Structure | Phase Transitions (°C) | Reference |
| 4-Butoxybenzoic acid | C₄H₉O-C₆H₄-COOH | Crystal → 115 (Nematic) → 147 (Isotropic Liquid) | hartleygroup.org |
| 4-Pentylbenzoic acid | C₅H₁₁-C₆H₄-COOH | Crystal → 85 (Nematic) → 127 (Isotropic Liquid) | hartleygroup.org |
| 4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate | Complex Phenyl Benzoate | Crystal → 101.5 (Smectic) → 204.5 (Nematic) → 231.2 (Isotropic Liquid) | nih.gov |
Molecular Probes and Sensors Development (Excluding Biological/Diagnostic Contexts)
The unique reactivity of certain functional groups within this compound makes it relevant to the design of molecular sensors for chemical detection, outside of a biological or diagnostic context.
Design of Fluorescent Probes for Chemical Detection
Recent advancements in sensor technology have utilized specific chemical linkages as triggers for a fluorescent response. The benzyl ether linkage, a key structural component of this compound, has been successfully employed as a reactive trigger in highly sensitive fluorescent probes. nih.gov
In one prominent design strategy, a benzyl ether group is used to connect a "turn-on" fluorescent reporter molecule to a reactive site, such as a boronic ester. nih.gov The probe remains in a non-fluorescent state until it encounters its specific target analyte, for example, an oxidizing agent like hydrogen peroxide. The analyte cleaves the benzyl ether bond, releasing the fluorophore and causing a significant, detectable increase in fluorescence. nih.gov This mechanism demonstrates the value of the benzyloxy moiety as a functional trigger in chemical sensor design. While this compound is not the probe itself, its core structure provides a blueprint for developing such advanced sensing materials. The field also explores the use of single benzene-based fluorophores for creating probes with minimal structural interference. ed.ac.uk
Integration into Advanced Chemosensory Systems
The unique molecular structure of this compound, characterized by its aromatic core and dual ether linkages, positions it as a compound of interest in the development of advanced chemosensory systems. While direct, extensive research on its specific integration into chemosensors is an emerging field, its structural motifs are analogous to those found in established chemosensory materials. The principles guiding the application of similar ether-containing compounds in sensing technologies provide a strong basis for understanding the potential role of this compound.
Chemosensors fundamentally operate through the interaction of a receptor unit with a target analyte, which in turn produces a measurable signal. The benzyloxy and butoxy groups of this compound can play a crucial role in the receptor function. The oxygen atoms in the ether linkages possess lone pairs of electrons, making them potential sites for hydrogen bonding or coordination with specific analytes. This interaction can induce a change in the electronic properties of the benzene ring, which can be harnessed as a signaling mechanism.
Detailed Research Findings:
While specific studies on this compound in chemosensors are not widely documented, research on analogous aromatic ethers provides a framework for its potential applications. For instance, crown ethers, which are cyclic polyethers, are well-known for their ability to selectively bind with various metal cations. researchgate.netsemanticscholar.org This binding is a result of the electrostatic interaction between the cation and the lone pairs of the oxygen atoms within the ether cavities. researchgate.netsemanticscholar.org The design of chemosensors often involves incorporating these crown ether moieties into larger molecular structures that include a signaling component. researchgate.netsemanticscholar.org
The operational mechanism of such chemosensors often relies on principles like Photoinduced Electron Transfer (PET). In a PET-based sensor, the receptor (in this case, the ether-containing part) and a fluorophore (the signaling unit) are part of the same molecule. In the absence of the target analyte, the fluorophore's emission is quenched due to electron transfer from the receptor. Upon binding of the analyte to the receptor, this electron transfer process is disrupted, leading to a "turn-on" of the fluorescence signal.
Considering the structure of this compound, it could potentially be functionalized to incorporate a fluorophore, thereby creating a novel chemosensor. The benzyloxy and butoxy groups could act as a recognition site for specific guest molecules. The binding event would alter the electronic environment of the benzene ring, which, if coupled to a suitable signaling unit, could generate a detectable optical or electrochemical response.
Furthermore, research into gas sensors has demonstrated the utility of ether compounds. For example, a highly sensitive diethyl ether gas sensor has been developed based on cataluminescence, where the ether interacts with a nanocatalyst at an elevated temperature, producing a light signal. acs.org This indicates that the ether functional groups can be key to the sensing mechanism for various analytes, not limited to ions in solution.
The following table outlines the potential components and mechanisms for a hypothetical chemosensor based on a functionalized this compound derivative:
| Component | Function | Potential Mechanism | Target Analytes |
| This compound Moiety | Receptor Unit | Host-guest interaction via hydrogen bonding or coordination with ether oxygen atoms. | Metal ions, small organic molecules |
| Integrated Fluorophore | Signaling Unit | Change in fluorescence intensity upon analyte binding. | - |
| Spacer | Linker | Connects the receptor and signaling units without interfering with their function. | - |
| Transducer | Signal Conversion | Converts the chemical interaction into a measurable signal (e.g., optical, electrical). | - |
While the direct application of this compound in advanced chemosensory systems is a developing area, the foundational principles of chemosensor design and the known reactivity of its constituent functional groups provide a strong rationale for its future exploration in this field. Further research would involve the synthesis of derivatives of this compound that incorporate specific signaling units and the evaluation of their performance in detecting a range of analytes.
Derivatives, Analogues, and Structure Property Relationships of 1 Benzyloxy 4 Butoxybenzene Non Biological Context
Synthesis of Structural Analogues and Homologues
The primary method for synthesizing 1-(benzyloxy)-4-butoxybenzene and its analogues is the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com This reaction involves an alkoxide ion acting as a nucleophile, which attacks an electrophilic carbon, typically on an alkyl halide, in an SN2 reaction. wikipedia.orgmasterorganicchemistry.com The synthesis of the target compound can be achieved in a stepwise manner. First, a phenol (B47542) can be reacted with benzyl (B1604629) bromide in the presence of a base like potassium carbonate to form a benzyloxy-substituted intermediate. evitachem.com Subsequently, the remaining phenolic hydroxyl group is alkylated using a butyl halide (e.g., butyl bromide) to introduce the butoxy group. evitachem.com
The versatility of the Williamson ether synthesis allows for the creation of a wide array of structural analogues and homologues:
Homologues can be synthesized by varying the length of the alkyl chains. For instance, by substituting 1-bromobutane (B133212) with other 1-bromoalkanes (e.g., 1-bromohexane, 1-bromooctane, 1-bromododecane), a homologous series with varying alkoxy chain lengths can be produced. researchgate.netnih.gov
Structural Analogues are prepared by modifying the aromatic core or the nature of the linking groups. For example, 4-benzyloxyphenol can be used as a starting material to create more complex ester-linked calamitic (rod-shaped) liquid crystals. nih.gov In one such synthesis, 4-benzyloxyphenol was esterified with a substituted benzoic acid derivative to yield 4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate, a compound that exhibits liquid crystalline properties. nih.gov Similarly, 4-(benzyloxy)benzaldehyde (B125253) serves as a versatile starting material for Claisen-Schmidt condensations to produce a variety of chalcone (B49325) analogues. univ-ovidius.ro
The general approach involves the reaction of a deprotonated alcohol (alkoxide) or phenol (phenoxide) with a suitable organohalide. wikipedia.org For effective synthesis via the SN2 mechanism, primary alkyl halides are preferred as the alkylating agent to minimize competing elimination reactions that are more common with secondary and tertiary halides. wikipedia.orgmasterorganicchemistry.com
Systematic Study of Substituent Effects on Chemical Properties
The chemical properties of aromatic ethers like this compound are highly dependent on the nature and position of substituents on the aromatic rings. Systematic studies on related compounds demonstrate these effects clearly.
For instance, research on a series of 2-methoxyethyl phenylcyanoacrylates synthesized from substituted benzaldehydes, including 2-benzyloxy, 3-benzyloxy, and 4-benzyloxy derivatives, highlights the impact of the substituent's position. chemrxiv.org The location of the benzyloxy group (ortho, meta, or para) influences the electronic environment of the molecule, which in turn affects its reactivity and spectroscopic properties. chemrxiv.org
Similarly, in studies of benzyloxy-containing chalcones, moving the benzyloxy group from the para-position to the ortho-position on the benzaldehyde (B42025) ring resulted in a significant change in the properties of the final product. nih.gov These findings underscore the principle that even without changing the chemical formula, isomeric variations can profoundly alter a compound's characteristics.
General principles of substituent effects show that:
Electron-donating groups (like alkoxy groups) increase the electron density on the aromatic ring, influencing its reactivity in electrophilic aromatic substitution.
Electron-withdrawing groups have the opposite effect.
Structure-Property Relationships in Material Science Contexts
The molecular architecture of this compound, with its combination of a rigid core and flexible terminal chains, is characteristic of molecules used in materials science, especially for creating liquid crystals and optically active materials. mdpi.com
Molecules that form liquid crystals typically consist of a rigid core, often composed of aromatic rings, and one or more flexible terminal alkyl or alkoxy chains. mdpi.com The benzyloxy and butoxy groups in this compound provide this necessary combination of rigidity and flexibility.
The specific structure of these molecules directly influences their liquid crystalline (mesomorphic) behavior:
Molecular Shape: The elongated, calamitic (rod-like) shape is crucial for the formation of nematic and smectic phases, where molecules exhibit long-range orientational order. nih.govmdpi.com
Alkyl Chain Length: The length of the flexible alkoxy chains has a significant impact on the stability and temperature range of the liquid crystal phases. In a study of liquid crystals containing tetrazole and isoxazole (B147169) rings, systematically increasing the number of carbon atoms (n) in the terminal alkyl chain from 6 to 10 resulted in a marked increase in the temperature range of the mesophase (the range in which it behaves as a liquid crystal). researchgate.net This demonstrates that longer chains can enhance the stability of the liquid crystalline phase.
Linking Groups: The introduction of linking groups like esters or azomethines (Schiff bases) between aromatic rings can enhance molecular linearity and thermal stability, promoting the formation of mesophases. mdpi.com
The following table, based on data from related heterocyclic liquid crystals, illustrates the effect of alkyl chain length on the stability range of the mesophase. researchgate.net
| Number of Carbon Atoms in Alkyl Chain (n) | Mesophase Stability Range (ΔT in °C) |
| 6 | 38.7 |
| 8 | 38.7 |
| 10 | 50.6 |
This interactive table demonstrates the relationship between the length of the terminal alkyl chain and the temperature range over which the material exhibits liquid crystalline properties.
Many ether-linked compounds, particularly those containing Schiff base groups, have been shown to exhibit nematic mesophases, which are characterized by molecules that have long-range orientational order but no positional order. mdpi.comresearchgate.net
The arrangement of aromatic rings and substituents in analogues of this compound also dictates their optical and electronic properties. Research into conjugated polymers and other complex organic molecules provides insight into these relationships.
Fluorescence and Absorption: The addition of alkyloxy side chains to a conjugated polymer backbone, such as in poly(p-phenylene vinylene) (PPV) derivatives, is known to cause a red-shift (a shift to longer wavelengths) in the fluorescence emission. researchgate.net Therefore, modifying the butoxy or benzyloxy groups in the title compound would be expected to tune its photoluminescent properties.
Redox Potentials and Energy Gaps: The electronic properties, such as oxidation and reduction potentials (and thus the HOMO-LUMO energy gap), can be systematically tuned by substituents. chalmers.se In a study of monobenzopentalenes, attaching electron-donating or electron-withdrawing groups to the aromatic core allowed for the fine-tuning of these energy levels. chalmers.se This principle is critical for designing materials for organic electronic applications, such as organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs), where the energy levels must be matched with other materials in the device. researchgate.net
Molecular Organization: The ability of these molecules to self-assemble into ordered structures, such as the columnar stacks seen in some discotic liquid crystals, is essential for applications requiring one-dimensional charge transport. researchgate.net The interplay of the rigid core and flexible side chains governs this self-assembly process.
Future Research Directions and Emerging Paradigms for 1 Benzyloxy 4 Butoxybenzene
Exploration of Novel and Efficient Synthetic Routes
The classical synthesis of 1-(Benzyloxy)-4-butoxybenzene typically involves a Williamson ether synthesis, where a salt of 4-butoxyphenol (B117773) is reacted with benzyl (B1604629) halide. While effective at the lab scale, future research is anticipated to focus on developing more efficient, sustainable, and scalable synthetic routes.
One promising area is the application of phase-transfer catalysis (PTC) . Research on the synthesis of the related compound 1,4-bis(benzyloxy)benzene has demonstrated that the use of multi-site phase-transfer catalysts (MPTC) under solid-liquid conditions can significantly enhance reaction rates. The application of ultrasound irradiation in conjunction with MPTC has also been shown to be effective, suggesting that a similar approach could lead to a more efficient synthesis of this compound with reduced reaction times and energy consumption.
Another avenue for exploration is the use of catalytic C-O coupling reactions . Modern cross-coupling methodologies, such as the Buchwald-Hartwig and Ullmann-type reactions, which are widely used for the formation of C-N and C-O bonds, could be adapted for the synthesis of this compound. These methods often offer milder reaction conditions and broader substrate scope compared to traditional nucleophilic substitution reactions.
Furthermore, the development of one-pot synthetic strategies starting from more readily available precursors could streamline the production process. For instance, a tandem reaction sequence where hydroquinone (B1673460) is first mono-butylated and then benzylated in the same reaction vessel without isolation of intermediates would represent a significant improvement in terms of atom economy and process efficiency.
A comparison of potential synthetic strategies is presented in the table below:
| Synthetic Route | Potential Advantages | Potential Challenges |
| Ultrasound-assisted MPTC | Increased reaction rates, lower energy consumption. | Catalyst cost and recyclability, optimization of ultrasonic parameters. |
| Catalytic C-O Coupling | Milder reaction conditions, broader functional group tolerance. | Catalyst cost and sensitivity, ligand optimization. |
| One-Pot Synthesis | Reduced waste, improved atom economy, shorter overall process time. | Cross-reactivity and selectivity issues, complex optimization. |
Advancements in Computational Prediction and Molecular Design
Computational chemistry and molecular modeling are powerful tools for accelerating the discovery and optimization of functional molecules. For this compound, these techniques can provide valuable insights into its properties and guide the design of new materials.
Density Functional Theory (DFT) and other quantum chemical methods can be employed to predict the electronic properties of this compound, such as its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. These parameters are crucial for understanding its potential in organic electronic applications, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Molecular dynamics (MD) simulations can be used to study the conformational behavior and intermolecular interactions of this compound. This is particularly relevant for predicting its potential as a liquid crystal. By simulating the behavior of a large ensemble of molecules at different temperatures, it is possible to predict the formation of mesophases and determine the transition temperatures. nih.gov
The table below outlines potential computational approaches and their applications for this compound:
| Computational Method | Predicted Properties | Relevance |
| Density Functional Theory (DFT) | HOMO/LUMO energies, electron density distribution, dipole moment. | Prediction of electronic and optical properties for materials science applications. |
| Molecular Dynamics (MD) | Conformational analysis, intermolecular interactions, phase behavior. | Design of liquid crystals and other self-assembling materials. nih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Correlation of molecular structure with physical or biological properties. | Guidance for designing derivatives with enhanced properties. |
Expansion into Emerging Material Applications and Technologies
The molecular structure of this compound, featuring a rigid aromatic core with flexible alkoxy and benzyloxy side chains, makes it an attractive candidate for various material applications.
The most promising area of application appears to be in the field of liquid crystals . The benzyloxy group can contribute to the molecular anisotropy and π-π stacking interactions that are essential for the formation of liquid crystalline phases. nih.gov Research on similar compounds containing benzyloxyphenyl moieties has shown their utility in formulating liquid crystal mixtures for display technologies. nih.govtubitak.gov.tr Future work could involve synthesizing derivatives of this compound with different alkyl chain lengths or lateral substituents to tune their mesomorphic properties.
Another potential application is in organic electronics . The aromatic core of the molecule can act as a charge-transporting unit, and by modifying the substituents, its electronic properties can be tailored. While not yet demonstrated for this specific compound, related aromatic ethers are being investigated for use in OLEDs and as organic semiconductors.
Furthermore, the compound could serve as a key building block for the synthesis of more complex functional materials, such as dendrimers or polymers with specific optical or thermal properties. The ether linkages provide a degree of flexibility, which can be advantageous in the design of processable materials.
Challenges and Opportunities in the Scalable Synthesis of the Compound
Translating the laboratory-scale synthesis of this compound to an industrial scale presents several challenges and opportunities.
Challenges:
Purification: The purification of the final product, often achieved through column chromatography on a lab scale, can be a significant bottleneck in large-scale production. nih.gov Developing alternative purification methods, such as crystallization or distillation, will be crucial.
Reagent Cost and Availability: The cost and availability of starting materials and catalysts, especially for more advanced synthetic routes, can impact the economic viability of large-scale production.
Process Safety and Environmental Impact: The use of hazardous reagents and solvents needs to be carefully managed to ensure process safety and minimize environmental impact. The development of greener synthetic routes using less toxic solvents and recyclable catalysts is a key opportunity.
Opportunities:
Process Intensification: The adoption of continuous flow chemistry could offer significant advantages over traditional batch processing, including better heat and mass transfer, improved safety, and higher throughput.
Catalyst Development: The development of more robust and recyclable catalysts for the C-O coupling reactions or phase-transfer catalysis could significantly reduce production costs.
Green Chemistry Approaches: The exploration of bio-based starting materials and solvent-free reaction conditions could lead to a more sustainable manufacturing process.
Potential for Interdisciplinary Research and Collaborative Initiatives
The diverse potential applications of this compound and its derivatives necessitate a multidisciplinary research approach.
Chemistry and Materials Science: Collaboration between synthetic chemists and materials scientists is essential for the design, synthesis, and characterization of new materials based on this compound. Chemists can develop novel synthetic routes and create a library of derivatives, while materials scientists can investigate their physical properties and performance in various applications.
Physics and Engineering: For applications in liquid crystal displays or organic electronics, collaboration with physicists and engineers will be crucial for device fabrication and characterization. This includes understanding the electro-optical properties of the materials and integrating them into functional devices.
Computational Science and Experimental Chemistry: A strong synergy between computational and experimental chemists can accelerate the research and development process. Computational studies can guide experimental efforts by predicting promising candidate molecules, thus reducing the number of time-consuming and expensive experiments. researchgate.net
Q & A
Q. What are the optimal reaction conditions for synthesizing 1-(Benzyloxy)-4-butoxybenzene, and how do variables like catalyst choice influence yield?
The synthesis of this compound typically involves O-alkylation reactions. For example, iron(II/III) chloride in propylene carbonate has been used as a green catalyst for benzyl alcohol etherification, achieving moderate yields (43–53%) under controlled temperatures (e.g., 120°C) . Key variables include:
- Catalyst selection : Transition-metal catalysts (e.g., Pd-based systems) improve cross-coupling efficiency .
- Solvent choice : Polar aprotic solvents enhance nucleophilic substitution.
- Temperature : Elevated temperatures (80–120°C) are often required for aryl ether formation but may lead to side reactions if unoptimized .
Q. What spectroscopic and crystallographic methods are most reliable for characterizing this compound?
- NMR spectroscopy : ¹H and ¹⁹F NMR (at 126–500 MHz) resolve substituent positions and confirm purity .
- X-ray crystallography : Provides precise structural data, such as dihedral angles between benzene rings (e.g., 3.4° in analogs like 1-Benzyloxy-4-chlorobenzene) .
- Mass spectrometry : Validates molecular weight (e.g., 270.22 g/mol for trifluoromethyl analogs) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Engineering controls : Use closed systems or local exhaust ventilation to minimize inhalation risks .
- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Safety showers and eye-wash stations must be accessible .
- Storage : Keep in sealed containers in dry, ventilated areas to prevent degradation .
Advanced Research Questions
Q. How do electron-withdrawing substituents (e.g., trifluoromethyl, nitro) impact the reactivity of this compound derivatives?
Substituents significantly alter electronic properties:
- Trifluoromethyl groups : Increase electrophilicity, enhancing susceptibility to nucleophilic attack in cross-coupling reactions .
- Nitro groups : Deactivate the benzene ring, directing reactions to specific positions (e.g., meta/para selectivity) .
- Comparative studies : Derivatives lacking these groups (e.g., 1-(Benzyloxy)-4-bromobenzene) show reduced reactivity in Pd-catalyzed coupling .
Q. What methodologies resolve contradictions in reported synthetic yields or spectral data for this compound analogs?
- Systematic reproducibility checks : Validate reaction conditions (e.g., catalyst loading, solvent purity) .
- Data cross-referencing : Compare NMR chemical shifts with databases like NIST Chemistry WebBook .
- Crystallographic validation : Resolve ambiguities in substituent orientation using single-crystal X-ray diffraction .
Q. How can computational modeling predict the biological activity of this compound derivatives?
- Docking studies : Simulate interactions with biological targets (e.g., enzymes, receptors) using software like AutoDock.
- QSAR models : Correlate substituent electronic parameters (Hammett σ values) with observed bioactivity (e.g., antimicrobial potency) .
- ADMET profiling : Predict pharmacokinetic properties (absorption, toxicity) to prioritize in vitro testing .
Q. What catalytic systems enable efficient cross-electrophile coupling of this compound with aryl halides?
- Pd-based catalysts : Enable C–H functionalization and alkylation under mild conditions (e.g., Pd(OAc)₂ with phosphine ligands) .
- Radical-polar crossover mechanisms : Utilize photoredox catalysis for fluoromethylation, as demonstrated in analogs like 1-(Benzyloxy)-4-(fluoromethyl)benzene .
- Optimization parameters : Adjust ligand steric bulk and reaction time to minimize byproducts .
Application-Oriented Questions
Q. How can this compound serve as a precursor in pharmaceutical intermediate synthesis?
- Functionalization : Introduce pharmacophores (e.g., piperazine, bromophenoxy groups) via nucleophilic substitution for drug candidates targeting neurological disorders .
- Case study : Derivatives like 1-{4-[3-(Benzyloxy)-4-methoxybenzyl]piperazin-1-yl}-2-(4-bromophenoxy)ethanone show promise in modulating cellular signaling pathways .
Q. What role does this compound play in materials science, particularly in polymer or ligand design?
- Ligand frameworks : The benzyloxy group coordinates with metals (e.g., Cu, Pd) to form catalysts for organic transformations .
- Polymer precursors : Ether linkages enhance thermal stability in polyaromatic ethers .
Data Management and Reproducibility
Q. How can researchers mitigate challenges in retrieving or reproducing literature data for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
